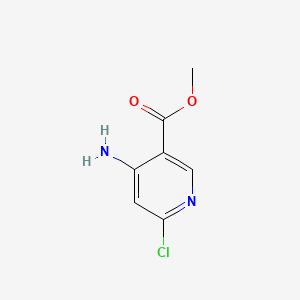

Methyl 4-amino-6-chloronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

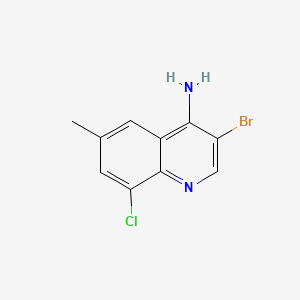

“Methyl 4-amino-6-chloronicotinate” is a chemical compound with the CAS Number: 1256785-40-6 . It has a molecular weight of 186.6 and its IUPAC name is methyl 4-amino-6-chloronicotinate . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-6-chloronicotinate” is 1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3, (H2,9,10) . This code provides a unique representation of the molecule’s structure, including the positions of the atoms and the connectivity between them.Physical And Chemical Properties Analysis

“Methyl 4-amino-6-chloronicotinate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . Its density is predicted to be 1.384 g/cm3 and its boiling point is predicted to be 325.4°C .Applications De Recherche Scientifique

Anticonvulsant Activity : Some derivatives of Methyl 4-amino-6-chloronicotinate have been evaluated for their anticonvulsant properties. For example, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 4-amino-6-chloronicotinate, was studied for its anticonvulsant activity, although it was found to be inactive against amygdala kindled seizures (Scott et al., 1993).

Anti-Amnesiant Agents : Compounds derived from Methyl 4-amino-6-chloronicotinate have been investigated for potential anti-amnesiant properties. 2-(3-chlorophenyl)-6-methyl-1,2-dihydro-1H-pyridin-4-one, a derivative, showed effectiveness in a mouse model (Leflemme et al., 2005).

Nitrification Inhibition in Agriculture : Methyl 4-amino-6-chloronicotinate related compounds, such as 2-amino 4-chloro 6-methyl pyrimidine (AM), have been studied for their role as nitrification inhibitors in soil, which can increase the efficiency of nitrogenous fertilizers in rice-wheat cropping systems (Srivastava et al., 2016).

NK1 Receptor Antagonists : Methyl 4-amino-6-chloronicotinate is used in the synthesis of novel NK1 receptor antagonists, with potential applications in treating conditions like depression and anxiety (Hoffmann-Emery et al., 2006).

Antimicrobial and Anti-Inflammatory Activity : Isoxazolyl pyrido[2,3-d]pyrimidines derived from Methyl 4-amino-6-chloronicotinate have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, showing significant potential as therapeutic agents (Rani & Kunta, 2021).

Solid-Liquid Equilibrium Behavior : The solid-liquid equilibrium behavior of 6-Chloronicotinic acid, closely related to Methyl 4-amino-6-chloronicotinate, has been studied in various solvents, which is crucial for understanding its solubility and application in different mediums (Guo et al., 2021).

Crystal Structure Analysis : The crystal structures of anticonvulsant enaminones, which include derivatives of Methyl 4-amino-6-chloronicotinate, have been determined to understand their pharmacological properties better (Kubicki et al., 2000).

Corrosion Inhibition : Pyranopyrazole derivatives, including those related to Methyl 4-amino-6-chloronicotinate, have been investigated as inhibitors for mild steel corrosion in acidic solutions, relevant for industrial applications (Yadav et al., 2016).

Safety and Hazards

“Methyl 4-amino-6-chloronicotinate” is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mécanisme D'action

Target of Action

Methyl 4-amino-6-chloronicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2) . These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .

Mode of Action

This action is strictly locally-acting due to its short half-life . The compound may also induce peripheral vasodilation, enhancing local blood flow at the site of application .

Biochemical Pathways

The activation of NIACR1 and NIACR2 by niacin and its derivatives leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels . This decrease in cAMP levels inhibits lipolysis, the breakdown of fats, in adipose tissue . Additionally, the release of prostaglandin D2 further enhances vasodilation .

Pharmacokinetics

It is known to have high gastrointestinal absorption . It is also a non-substrate for P-glycoprotein, suggesting that it may have good bioavailability . Its lipophilicity, as indicated by a Log Po/w of 1.61 , suggests that it may readily cross cell membranes.

Result of Action

The result of Methyl 4-amino-6-chloronicotinate’s action is an increase in local blood flow due to vasodilation . This can lead to a warming sensation and potential relief from muscle and joint pain .

Propriétés

IUPAC Name |

methyl 4-amino-6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIKPJBQKHVWJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743370 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-6-chloronicotinate | |

CAS RN |

1256785-40-6 |

Source

|

| Record name | Methyl 4-amino-6-chloropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)

![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)

![3-[3-(MethylaMino)phenyl]-3-oxopropanenitrile](/img/no-structure.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)